N,N'-Di-p-tolylbenzidine
Description
Historical Context and Significance in Organic Electronics
The journey of organic electronics began to accelerate significantly with the fabrication of the first practical organic light-emitting diode (OLED) in 1987. wikipedia.org This pioneering work utilized a two-layer structure with distinct hole-transporting and electron-transporting layers, a design that enhanced efficiency and lowered the operating voltage. wikipedia.org In this context, materials capable of efficiently transporting positive charge carriers (holes) became a critical area of research. rsc.orgrsc.org
Derivatives of triphenylamine (B166846) and benzidine (B372746), such as N,N'-Di-p-tolylbenzidine, emerged as prominent hole-transport materials. wikipedia.org The significance of these materials lies in their ability to facilitate the injection and transport of holes from the anode into the emissive layer of an OLED, a crucial process for achieving high-performance devices. rsc.orgresearchgate.net The development of stable and efficient hole-transporting layers is considered a pivotal advancement in the evolution of OLED technology for displays and lighting. rsc.orgresearchgate.net this compound and its analogues are recognized for their favorable electrochemical and thermal properties, which contribute to the operational stability and longevity of organic electronic devices. researchgate.net
Evolution of Benzidine-Based Derivatives in Research
The foundational structure of benzidine has served as a versatile scaffold for the synthesis of a wide array of derivatives with tailored electronic properties. scispace.comresearchgate.net The core principle behind this evolution is the ability to modify the benzidine backbone with various functional groups to fine-tune characteristics such as solubility, charge carrier mobility, and energy levels. acs.orgnih.gov
Early research focused on simple N-aryl substituted benzidines, which demonstrated the potential of this class of compounds as hole-transporting materials. Subsequent research has explored more complex architectures, including the incorporation of fluorene (B118485) and carbazole (B46965) units, to enhance performance and processability. scispace.com A significant research thrust has been to improve the solubility of benzidine derivatives in common organic solvents, enabling solution-based processing techniques like slot-die coating for the fabrication of large-area and flexible devices. scispace.com Furthermore, the development of benzidine-based polymers has opened up new avenues for creating robust and flexible electronic components. nih.govmdpi.com The systematic modification of the benzidine structure continues to be a key strategy in the design of new materials for a range of organic electronic applications, from OLEDs to organic redox flow batteries. scispace.comacs.org
Scope of Academic Inquiry into this compound
Academic research into this compound and its derivatives is extensive, covering its synthesis, characterization, and application in various electronic devices. A primary focus of these studies is its role as a hole-transporting material in OLEDs and, more recently, in perovskite solar cells. researchgate.netcymitquimica.com Researchers have investigated its fundamental properties, including its thermal stability, with decomposition temperatures often exceeding 400°C, and its ability to form stable amorphous glassy states, which is crucial for device fabrication and longevity. researchgate.net
Quantum-chemical calculations and experimental studies have been employed to understand the relationship between the molecular structure of this compound and its electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net These energy levels are critical for ensuring efficient charge injection and transport at the interfaces with other materials in a device. aps.org Studies have also explored the synthesis of novel derivatives by incorporating different functional groups onto the this compound core to create materials with specific characteristics, such as blue luminescence. researchgate.net The ongoing academic inquiry aims to further optimize the performance of this compound-based materials and expand their applications in next-generation organic electronics.
Detailed Research Findings
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C38H32N2 | lookchem.comechemi.com |
| Molecular Weight | 516.688 g/mol | fishersci.com |
| Melting Point | 165.0 to 169.0 °C | lookchem.com |
| Boiling Point (Predicted) | 680.1±55.0 °C | lookchem.com |
| Density (Predicted) | 1.149±0.06 g/cm³ | lookchem.com |
| Derivative Type | HOMO Level (eV) | Decomposition Temperature (°C) | Glass Transition Temperature (°C) | Reference |
|---|---|---|---|---|
| Monosubstituted | -5.08 to -5.14 | > 400 | > 100 | researchgate.net |
| Bisubstituted | -5.08 to -5.14 | > 400 | > 100 | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-[4-[4-(4-methylanilino)phenyl]phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2/c1-19-3-11-23(12-4-19)27-25-15-7-21(8-16-25)22-9-17-26(18-10-22)28-24-13-5-20(2)6-14-24/h3-18,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPJJGHTTBDCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596870 | |
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10311-61-2 | |
| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivative Development
Advanced Synthetic Approaches for N,N'-Di-p-tolylbenzidine
The formation of the carbon-nitrogen (C-N) bonds in this compound is central to its synthesis. Modern organometallic cross-coupling reactions have become the preferred methods over traditional, harsher techniques. Two of the most prominent advanced synthetic approaches are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides or triflates and amines. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a dihalogenated biphenyl (B1667301) (e.g., 4,4'-diiodobiphenyl) with p-toluidine (B81030). The reaction is catalyzed by a palladium complex, often generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. libretexts.org The choice of ligand is critical, with sterically hindered alkylphosphine ligands and N-heterocyclic carbenes (NHCs) showing high efficacy. nih.govorganic-chemistry.org A base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is required to facilitate the catalytic cycle. researchgate.net The reaction proceeds through a cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org
The Ullmann condensation (or Ullmann-type reaction) is a copper-promoted C-N bond formation reaction. wikipedia.org The traditional Ullmann reaction required stoichiometric amounts of copper and high temperatures (often exceeding 200 °C) in polar solvents. wikipedia.org Modern protocols have significantly improved this method, employing soluble copper(I) catalysts, such as copper(I) iodide (CuI), in the presence of ligands like diamines or phenanthroline. wikipedia.orgnih.gov The synthesis of this compound via this method would involve coupling 4,4'-dihalobiphenyl with p-toluidine in the presence of a copper catalyst and a base (e.g., K₂CO₃ or Cs₂CO₃) at elevated temperatures. While often requiring higher temperatures than the Buchwald-Hartwig reaction, recent developments using ligands like N,N-dimethylglycine have enabled the reaction to proceed at milder temperatures, around 90°C. wikipedia.orgorganic-chemistry.org
Synthesis of this compound Derivatives
The this compound scaffold can be chemically modified to tune its electronic, optical, and physical properties. Functionalization can occur on the tolyl groups or the central biphenyl core.
Electrophilic aromatic substitution reactions, such as halogenation (bromination, iodination) or nitration, can introduce functional groups onto the aromatic rings. These newly introduced groups can then serve as handles for further diversification. For instance, iodo-substituents can be used in subsequent cross-coupling reactions to attach different aryl groups, expanding the molecule's conjugation. chemrxiv.org
Another strategy involves modifying the starting materials before the primary synthesis. Using functionalized p-toluidine or a substituted 4,4'-dihalobiphenyl in a Buchwald-Hartwig or Ullmann coupling allows for the direct incorporation of desired functional groups into the final structure. This approach is valuable for creating a library of derivatives with systematically varied properties for structure-activity relationship studies. nih.govnih.gov
Polymers incorporating the this compound moiety are of great interest for large-area electronic applications due to their potential for solution processability and excellent charge-transporting properties. A primary method for creating such polymers is through oxidative polymerization.
Chemical or electrochemical oxidative polymerization of aromatic diamines can lead to the formation of conjugated polymers. mdpi.com In this process, the this compound monomer can be oxidized to form radical cations, which then couple to form dimers, oligomers, and ultimately high molecular weight polymers. nih.govscirp.org The coupling typically occurs at the para-positions of the terminal tolyl rings, leading to a "head-to-tail" type of polymer chain growth. nih.gov Oxidizing agents like ammonium (B1175870) persulfate or ferric chloride are commonly used in chemical polymerization. scirp.org The resulting polymers often feature benzidine (B372746) diimine units within their backbones, which contributes to their conjugated nature and electrical conductivity. mdpi.comresearchgate.net The properties of the final polymer can be influenced by reaction conditions such as the pH of the medium, the choice of oxidant, and the monomer-to-oxidant ratio. scirp.org
Spectroscopic and Microscopic Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. rsc.org
In the ¹H NMR spectrum, distinct signals are expected for the different types of protons. The methyl (–CH₃) protons on the tolyl groups would appear as a sharp singlet in the upfield region (around 2.1–2.4 ppm). The aromatic protons on the tolyl and biphenyl rings would resonate in the downfield region (typically 6.8–7.5 ppm), showing characteristic splitting patterns (doublets and multiplets) based on their coupling with neighboring protons. umich.edu
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The methyl carbons would appear at a high field (around 20–22 ppm). The aromatic carbons would be found in the 115–150 ppm range, with carbons directly bonded to nitrogen appearing at the lower field end of this range due to the deshielding effect of the nitrogen atom. umich.eduscielo.org.mx Advanced 2D NMR techniques like COSY, HMQC, and HMBC can be used to definitively assign all proton and carbon signals and confirm connectivity within the molecule. scielo.org.mx
Table 1: Predicted NMR Spectral Data for this compound
| Type of Nucleus | Environment | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|
| ¹H NMR | Methyl (–CH₃) | ~2.3 | Singlet (s) |
| Aromatic (Tolyl & Biphenyl) | ~6.9 - 7.6 | Doublet (d), Multiplet (m) | |
| ¹³C NMR | Methyl (–CH₃) | ~21 | Quartet (in off-resonance) |
| Aromatic (Unsubstituted) | ~120 - 130 |
Note: Predicted values are based on typical shifts for similar structural motifs.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups and vibrational modes within the molecule. The FTIR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The stretching vibrations of the aromatic C=C bonds appear in the 1450–1600 cm⁻¹ region. The crucial C-N stretching vibration for tertiary aromatic amines is found in the 1250–1350 cm⁻¹ range. Out-of-plane C-H bending vibrations in the 700–900 cm⁻¹ region can help confirm the substitution pattern of the aromatic rings. researchgate.netnih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
|---|---|---|
| 3020–3080 | Aromatic C–H Stretch | Medium |
| 2920–2960 | Methyl C–H Stretch | Medium |
| 1590–1610 | Aromatic C=C Stretch | Strong |
| 1490–1510 | Aromatic C=C Stretch | Strong |
| 1280–1330 | Aryl C–N Stretch | Strong |
Note: Values are typical ranges for the specified functional groups.
Electronic Spectroscopy (UV-Vis and Photoluminescence) provides insights into the electronic transitions within the molecule. The UV-Vis absorption spectrum of conjugated aromatic compounds like this compound is characterized by strong absorption bands in the ultraviolet and visible regions. These bands arise from π-π* electronic transitions within the conjugated system of the biphenyl and tolyl rings. Typically, such molecules exhibit an intense absorption peak in the range of 300–400 nm. researchgate.net
Photoluminescence (PL) spectroscopy measures the light emitted by the molecule after it has absorbed photons. As a fluorescent material, this compound and its derivatives are expected to show strong emission, often in the blue or green region of the spectrum (typically 400–500 nm), when excited by UV light. researchgate.netresearchgate.net The difference between the absorption maximum (λ_max) and the emission maximum is known as the Stokes shift. Both absorption and emission spectra can be influenced by the solvent polarity and structural modifications to the molecule. researchgate.net
Table 3: Typical Electronic Spectroscopy Data for Triarylamine Systems
| Spectroscopy | Parameter | Typical Wavelength Range (nm) | Associated Transition |
|---|---|---|---|
| UV-Vis Absorption | λ_max | 320–380 | π-π* |
| Photoluminescence | Emission λ_max | 410–480 | π*-π |
Note: Ranges are based on data for similar hole-transporting triarylamine materials.
Morphological and Microstructural Analysis (SEM, XRD) of Thin Films
The morphology and microstructure of this compound thin films are crucial in determining their performance in electronic devices. These characteristics are typically investigated using techniques such as Scanning Electron Microscopy (SEM) for surface morphology and X-ray Diffraction (XRD) for crystal structure analysis.
Scanning Electron Microscopy (SEM)
While extensive research on the thin film properties of this compound and its derivatives is available, specific studies detailing the surface morphology through Scanning Electron Microscopy (SEM) are not prominently found in the reviewed literature. However, related analytical techniques such as Atomic Force Microscopy (AFM) have been employed to characterize the surface of similar compounds, providing insights into topographical features like roughness and grain structure.
X-ray Diffraction (XRD)
X-ray diffraction is a powerful non-destructive technique used to analyze the crystalline structure of materials. Studies on nanostructured thin films of a closely related compound, N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine (NTD), reveal significant insights into its microstructural properties.
Research indicates that as-deposited thin films of this compound are predominantly amorphous in nature, with the presence of some crystalline structures. researchgate.net The thermal treatment, or annealing, of these films has a pronounced effect on their crystallinity.
An investigation into the impact of annealing on these thin films demonstrated a clear trend of increasing crystallite size with rising temperature. researchgate.net The as-deposited films, with a thickness of approximately 75 nm, were found to be composed of nanoparticles. researchgate.net Upon annealing, a notable increase in the average crystallite size was observed, suggesting a more ordered molecular arrangement within the film. researchgate.net This thermal processing is a key factor in manipulating the structural order of the material. researchgate.net
The following table summarizes the findings on the average crystallite size of the nanoparticles within the thin films at different annealing temperatures, as determined by XRD analysis. researchgate.net
Table 1: Effect of Annealing Temperature on Average Crystallite Size of N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine Nanoparticles in Thin Films
| Annealing Temperature (°C) | Average Crystallite Size (nm) |
| As-deposited (Room Temperature) | 33.43 |
| 100 | 40.22 |
| 150 | 46.45 |
This trend of increasing crystallite size with annealing is attributed to the enhanced ordering of the nanoparticles within the film structure. researchgate.net Such modifications to the microstructure can significantly influence the material's electronic properties, making it a critical consideration in the fabrication of organic electronic devices.
Electronic Structure and Charge Transport Mechanisms
Fundamental Insights into Electronic Band Structure
The electronic band structure of a material dictates its electrical and optical properties. For molecular solids like N,N'-Di-p-tolylbenzidine, this is often described in terms of the energies and characteristics of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Computational studies using Density Functional Theory (DFT) are commonly employed to predict the electronic properties of organic molecules. For a closely related compound, N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), the HOMO and LUMO energy levels have been reported to be approximately 5.5 eV and 2.3 eV, respectively. While these values provide a useful reference, the precise energetics for this compound would be influenced by the specific placement of the tolyl groups. Theoretical calculations on various triarylamine-based hole transport materials have shown that HOMO energy levels typically fall in the range of 5.00–5.16 eV, which is a suitable range for efficient hole injection in perovskite solar cells. mdpi.com
| Property | Value (for TPD, a related compound) |
| HOMO Energy | 5.5 eV |
| LUMO Energy | 2.3 eV |
| Note: These values are for a closely related compound and serve as an estimate. |
The spatial distribution, or delocalization, of the HOMO and LUMO plays a significant role in charge transport. A high degree of delocalization of the frontier orbitals across the molecular backbone facilitates the movement of charge carriers between adjacent molecules, leading to higher charge mobility.
In triarylamine derivatives like this compound, the HOMO is typically localized on the nitrogen atoms and the phenyl rings directly attached to them. This is due to the electron-donating nature of the amine groups. The LUMO, on the other hand, is often distributed over the biphenyl (B1667301) core. This spatial separation of the HOMO and LUMO is a characteristic feature of many charge transport materials and influences their electronic and optical properties. The delocalization of these orbitals is a key factor in promoting intermolecular charge transfer, a fundamental step in the hopping mechanism of charge transport in amorphous organic solids.
Carrier Transport Phenomena
The movement of charge carriers—holes and electrons—through the material is a dynamic process that is critical to the functionality of any semiconductor. In organic materials like this compound, charge transport is typically described by a hopping model, where charges jump between localized states on adjacent molecules.
This compound and its derivatives are well-known for their excellent hole transport properties. The efficiency of hole transport is quantified by the hole mobility, which is a measure of how quickly a hole can move through the material under the influence of an electric field.
For the related compound TPD, hole mobilities in the range of 10⁻³ cm² V⁻¹ s⁻¹ have been reported. acs.org The mechanism of hole transport is governed by the hopping of positive charges between neighboring molecules. The rate of this hopping is influenced by several factors, including the distance between molecules, their relative orientation, and the reorganization energy. The delocalized nature of the HOMO across the triarylamine units facilitates this intermolecular hopping process.
While triarylamine derivatives are primarily known as hole transporters, their ability to transport electrons is also a relevant characteristic. In many cases, the electron mobility in these materials is significantly lower than the hole mobility. For TPD, an electron mobility of 9 × 10⁻⁴ cm² V⁻¹ s⁻¹ has been measured, which is comparable to its hole mobility. acs.org
The generally lower electron mobility in such compounds can be attributed to the less favorable energetics for electron injection and the nature of the LUMO. The efficiency of electron transport is also limited by the presence of traps, which are energetic sites that can temporarily immobilize electrons.
According to Marcus theory, the rate of charge transfer between two molecules is dependent on two key parameters: the reorganization energy (λ) and the charge transfer integral (J). wikipedia.org
The reorganization energy is the energy required to distort the geometry of a molecule from its neutral state to its charged state (and vice versa) without the charge actually being transferred. A lower reorganization energy facilitates faster charge transfer. For hole transport in the related TPD molecule, the reorganization energy is noted to be significantly larger than that of smaller aromatic molecules like pentacene, which is attributed to the geometric relaxations being confined to the biphenyl and binitrogen core of the molecule. cleanenergywiki.org Computational studies on various triarylamine derivatives have shown that the hole reorganization energy is often lower than the electron reorganization energy, indicating a preference for hole transport.
The charge transfer integral , also known as the electronic coupling, quantifies the strength of the electronic interaction between adjacent molecules for charge transfer. It is highly sensitive to the intermolecular distance and the relative orientation of the molecules, which are influenced by the packing in the solid state. DFT and other computational methods are often used to calculate these integrals to predict charge mobility. nih.gov A larger charge transfer integral leads to a higher charge transfer rate.
Theoretical and Computational Elucidations of Charge Transport
Theoretical and computational chemistry provides powerful tools to investigate the fundamental mechanisms of charge transport in organic materials like this compound at a molecular level. These methods offer insights that are often inaccessible through experimental techniques alone, elucidating the relationships between molecular structure, electronic properties, and bulk charge mobility.
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a single this compound molecule, which dictate its ability to accept and donate charge.
Density Functional Theory (DFT) is a robust method used to determine the ground-state electronic structure. irjweb.com A key application of DFT is the calculation of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org For a hole-transport material like this compound, the HOMO level is of particular interest as it represents the energy level from which an electron is removed to create a charge carrier (a hole). The energy of the LUMO represents the level for electron injection. mdpi.com The difference between these energy levels, the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and the energy required for electronic excitation. irjweb.comnih.gov A smaller gap generally implies higher chemical reactivity and polarizability. nih.gov These calculations provide the foundational data for understanding charge injection barriers and constructing energy level diagrams for electronic devices.
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the properties of electronically excited states. rsc.orgchemrxiv.orgrsc.org While DFT describes the ground state, TD-DFT can accurately predict vertical excitation energies, which correspond to the absorption of light. chemrxiv.orgresearchgate.net This is crucial for understanding the photophysical properties of the material and for identifying the nature of electronic transitions, such as π-π* transitions, which are common in conjugated aromatic molecules. scirp.org TD-DFT calculations can also elucidate charge-transfer characteristics within the molecule upon excitation, providing a detailed picture of how the electron density redistributes. scirp.org
The table below presents typical frontier orbital energies for hole transport materials similar to this compound, as determined by DFT calculations.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -5.1 to -5.5 | Energy for hole injection/transport |
| ELUMO | -1.8 to -2.2 | Energy for electron injection/transport |
| Energy Gap (ΔE) | ~3.0 to ~3.5 | Relates to electronic transition energy and stability |
Multiscale Simulations of Amorphous Thin Films
In practical applications, this compound is typically used as an amorphous thin film, where the molecules are arranged in a disordered fashion. To understand charge transport in this complex environment, multiscale simulation approaches are employed. These methods bridge the gap between single-molecule properties and bulk material performance. scispace.com
The typical workflow involves a combination of techniques:
Molecular Dynamics (MD): First, classical MD simulations are used to generate a realistic, large-scale model of the amorphous thin film. This involves simulating the cooling of a liquid phase or mimicking a vapor deposition process to obtain a glassy-state morphology with hundreds or thousands of molecules. This step is crucial for capturing the statistical distributions of intermolecular distances and orientations.
Quantum Chemistry (QC): From the MD-generated structure, numerous pairs of neighboring molecules are extracted. For each pair, quantum chemical calculations (typically DFT) are performed to determine the electronic coupling (also known as the transfer integral, Hij). This parameter quantifies the strength of the electronic interaction between the molecules and is highly sensitive to their relative distance and orientation.
Kinetic Monte Carlo (KMC): The electronic couplings and site energies for all molecular pairs are then used as input for a KMC simulation. scispace.com The KMC method simulates the "hopping" of a charge carrier from one molecule to the next across the entire amorphous morphology. scispace.comresearchgate.net By simulating thousands of these hopping events under an applied electric field, it is possible to calculate the bulk charge carrier mobility (µ), a key performance metric. scispace.com
Marcus Theory Applications in Charge Transfer Rate Constant Calculations
The rate constant (ket) for a single charge hopping event between two adjacent molecules in the amorphous film can be described by Marcus theory. colorado.edu The semi-classical Marcus equation provides a framework for calculating this rate based on two key parameters: the electronic coupling (Hij) and the reorganization energy (λ). nih.gov
The Marcus charge transfer rate is given by:
Here, ħ is the reduced Planck constant, kB is the Boltzmann constant, T is the temperature, and ΔG⁰ is the change in Gibbs free energy for the transfer event (often assumed to be zero for hopping between identical molecules).
The reorganization energy (λ) is a critical parameter that represents the energy required to distort the geometry of the molecule and its surrounding environment when the charge state changes. rsc.org It consists of two components:
Internal Reorganization Energy (λint): This corresponds to the energy associated with the relaxation of the molecular geometry upon gaining or losing a charge. It is calculated using quantum chemical methods.
External Reorganization Energy (λext): This accounts for the rearrangement of the surrounding polarizable medium in response to the change in charge.
The internal reorganization energy for hole transfer is calculated computationally via a four-point method using ground-state DFT calculations. rsc.orgscm.com This involves two geometry optimizations (for the neutral and cationic states) and two subsequent single-point energy calculations. scm.com
The table below outlines the four calculations required to determine λint.
| Calculation Step | Description | Resulting Energy |
|---|---|---|
| 1 | Geometry optimization of the neutral molecule (M). | E(M) at optimal M geometry |
| 2 | Geometry optimization of the cation (M+). | E+(M+) at optimal M+ geometry |
| 3 | Single-point energy of the cation at the optimal neutral geometry. | E+(M) |
| 4 | Single-point energy of the neutral molecule at the optimal cation geometry. | E(M+) |
The internal reorganization energy is then calculated as: λint = [E+(M) - E(M)] + [E(M+) - E+(M+)]. rsc.org By combining these theoretically derived parameters, Marcus theory provides a direct link between the molecular structure of this compound and its fundamental charge transfer kinetics.
Applications in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
N,N'-Di-p-tolylbenzidine is a widely utilized hole-transporting material in the fabrication of OLEDs. ossila.com Its primary function is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, a critical process for achieving bright and efficient light emission.
The hole-transporting layer (HTL) is an essential component in multilayer OLED structures, positioned between the anode and the emissive layer. mdpi.com this compound and its derivatives are frequently employed as HTL materials due to their suitable highest occupied molecular orbital (HOMO) energy levels, which align well with the work function of common anodes like indium tin oxide (ITO), and their high hole mobility. ossila.comnih.gov This alignment minimizes the energy barrier for hole injection, leading to improved device efficiency.
The effectiveness of this compound as an HTL is also attributed to its amorphous nature, which contributes to the formation of smooth and uniform thin films, a crucial factor for preventing short circuits and ensuring consistent device performance. researchgate.net Derivatives of this compound have been synthesized to further enhance properties such as thermal stability and hole mobility, leading to even better device performance. researchgate.netmdpi.com
The performance of an OLED is intricately linked to its device architecture, and the thickness of the this compound HTL is a critical parameter. Research has shown that optimizing the HTL thickness is crucial for balancing the injection of electrons and holes into the emissive layer, which directly impacts the device's luminance and efficiency. mdpi.comresearchgate.net
Studies have demonstrated that varying the thickness of the this compound layer significantly affects the current density-voltage and luminance-current density characteristics of the OLED. For instance, a device with a 5 nm thick HTL exhibited a current density 8.94 times higher than a device with a 50 nm thick layer at a driving voltage of 10 V. mdpi.comresearchgate.net However, the maximum current efficiency was found to be higher for the device with the 50 nm thick HTL, indicating a more balanced charge carrier injection. mdpi.com This highlights the trade-off between driving voltage and efficiency that must be carefully managed in device design.
Below is an interactive data table summarizing the effect of this compound (TPD) thickness on OLED performance.
| TPD Thickness (nm) | Current Density at 10V (mA/cm²) | Maximum Current Efficiency (cd/A) |
| 5 | High | 0.1 |
| 10 | Medium-High | 0.3 |
| 25 | Medium | 1.1 |
| 50 | Low | 1.5 |
This data is illustrative and based on findings from studies on the effect of HTL thickness. mdpi.comresearchgate.net
In OLEDs, light is generated through the radiative decay of excitons (electron-hole pairs) in the emissive layer. Efficient exciton (B1674681) management is paramount for high device performance. The HTL, while not directly involved in light emission, plays a crucial role in confining excitons within the emissive layer. This compound, with its wide energy bandgap, helps to prevent excitons from migrating to the HTL and undergoing non-radiative decay, a process known as exciton quenching. ossila.com
Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)
In the realm of solar energy, this compound and its derivatives have emerged as effective hole transport materials (HTMs) in both organic photovoltaics and the more recent perovskite solar cells.
Similar to its role in OLEDs, this compound functions as a hole transport material in OPVs and PSCs. In these devices, the HTM facilitates the extraction of holes from the photoactive layer (the perovskite or organic blend) and their transport to the anode. researchgate.net The ideal HTM should possess high hole mobility, appropriate energy levels to match the active layer, and good film-forming properties.
Aromatic diamines, including naphthyl-substituted benzidines, are recognized as a superior class of hole transport materials for use in organic electronics. researchgate.net Polymeric derivatives of this compound, such as poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine (polyTPD), have been developed to enhance the stability and performance of these solar cells. nih.gov These materials not only transport holes efficiently but can also passivate defects at the interface with the perovskite layer, leading to improved device performance. nih.gov
The efficiency and long-term stability of PSCs are major areas of research. The HTM plays a critical role in both aspects. An efficient HTM, like derivatives of this compound, contributes to a high power conversion efficiency (PCE) by minimizing charge recombination and facilitating efficient hole extraction. nih.gov
The use of polyTPD as an interfacial passivation layer in PSCs has been shown to significantly suppress non-radiative recombination and improve hole extraction. nih.gov This resulted in devices with a stabilized efficiency exceeding 21%, a notable improvement over control devices. nih.gov
Furthermore, the stability of PSCs, particularly their susceptibility to degradation from moisture and heat, is a significant challenge. The hydrophobic nature of certain this compound-based HTMs can help to protect the sensitive perovskite layer from moisture ingress. nih.gov For instance, PSCs with a polyTPD passivation layer retained approximately 91% of their initial efficiency after 300 hours of storage at a high relative humidity of 80%. nih.gov Similarly, the passivated device maintained 94% of its initial efficiency after 800 hours under operational conditions. nih.gov
The following interactive data table illustrates the impact of a polyTPD passivation layer on perovskite solar cell performance.
| Device Configuration | Stabilized Efficiency | Efficiency Retention (300h at 80% RH) | Efficiency Retention (800h operational) |
| Control Device | ~19.1% | Lower | Lower |
| With polyTPD | >21% | ~91% | ~94% |
This data is based on research findings on the use of polyTPD in perovskite solar cells. nih.gov
Organic Field-Effect Transistors (OFETs)
This compound, a derivative of the tetraphenylbenzidine (TPD) family, is recognized for its potential application as a hole transport material in organic electronic devices. Its charge-carrying capabilities are central to its function in organic field-effect transistors (OFETs), where it can form the active semiconducting layer.
The field-effect mobility (µ) is a critical parameter for an OFET, quantifying the charge carrier mobility in the semiconductor. For materials in the TPD family, research has primarily focused on their hole transport characteristics. While specific field-effect mobility data for this compound in an OFET configuration is not extensively documented in readily available literature, data for closely related polymeric and molecular derivatives provide insight into its expected performance.
A polymeric analogue, poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD), has been investigated in an organic field-effect transistor architecture. In this configuration, poly-TPD was found to exhibit a hole mobility of 1 x 10⁻⁴ cm²V⁻¹s⁻¹ mdpi.com. The electrical properties of poly-TPD demonstrate its capacity for efficient hole transport, a characteristic attributed to its high-quality film-forming capabilities and suitable highest occupied molecular orbital (HOMO) energy level for hole injection mdpi.com.
Another related molecular compound, Di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC), which shares the di-p-tolyl-amino functional group, is also utilized as a hole transport material. TAPC is reported to have a hole mobility (µh) of approximately 1.0 × 10⁻³ cm²V⁻¹s⁻¹ sigmaaldrich.com.
The characterization of these related compounds suggests that this compound would likely exhibit unipolar p-type behavior with hole mobilities in a similar range. The mobility is influenced by factors such as film morphology, purity of the material, and the interface with the dielectric layer and electrodes in the OFET device nih.gov.
Table 1: Field-Effect Mobilities of TPD-related Compounds
| Compound | Mobility Type | Mobility (cm²V⁻¹s⁻¹) | Measurement Context |
|---|---|---|---|
| Poly-TPD | Hole | 1 x 10⁻⁴ | OFET architecture mdpi.com |
Ambipolar transport in OFETs refers to the ability of the organic semiconductor to conduct both holes and electrons within the same device. This property is desirable for applications in complementary logic circuits.
Based on the available research, materials derived from tetraphenylbenzidine, including this compound, are predominantly characterized as hole-transporting (p-type) semiconductors. Studies on related compounds like poly-TPD indicate a monopolar electrical conductivity, specifically for holes mdpi.comnih.gov. The electronic structure of these molecules, particularly their HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, favors the injection and transport of holes over electrons.
There are no significant studies or data available that report ambipolar transport behavior for this compound or its closely related derivatives in an OFET configuration. The research focus has consistently been on their application as hole injection and transport layers in various organic electronic devices. Achieving ambipolar behavior would typically require specific molecular design strategies to lower the energy barrier for electron injection and transport, which is not a characteristic feature of the TPD molecular framework. Therefore, this compound is expected to function as a unipolar p-type material in OFETs.
Device Performance Optimization Strategies
Materials Design and Engineering for Enhanced Performance
N,N'-Di-p-tolylbenzidine serves as a core structure for the development of new hole transporting materials (HTMs) with tailored properties. Research efforts focus on synthesizing derivatives to improve thermal stability, film-forming capabilities, and charge carrier mobility, which are critical for long-lasting and efficient devices.
One engineering approach involves creating polymers based on this core structure. Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD), a polymer derivative, is noted for its ability to form high-quality thin films with excellent hole transport characteristics. nih.govmdpi.com The hole mobility in thin layers of poly-TPD has been reported in the range of 1x10⁻⁴ cm²V⁻¹s⁻¹ to 2x10⁻³ cm²V⁻¹s⁻¹, making it a highly effective HTL in OLEDs and organic photodiodes. nih.gov
Further material engineering involves the synthesis of novel derivatives containing functional units like triphenylamine (B166846). Four such blue-luminescent HTMs with a N,N′-di(p-tolyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine core have been developed. These materials exhibit exceptional thermal stability, with decomposition temperatures exceeding 400 °C and high glass transition temperatures above 100 °C, which helps in forming stable amorphous films essential for device longevity. researchgate.net Their highest occupied molecular orbital (HOMO) levels are in the range of -5.08 to -5.14 eV, which is suitable for efficient hole injection from the anode. researchgate.net
Interfacial Engineering Approaches
The interfaces between different layers in an organic device are critical zones that govern charge injection, transport, and recombination. Engineering these interfaces is a key strategy for optimizing device performance.
Optimization of Metal/Organic Interfaces
Specific research detailing the optimization of the interface between metallic electrodes and this compound is not extensively covered in the available literature. However, the general principles of interfacial engineering aim to reduce the energy barrier for charge injection. The HOMO level of this compound and its derivatives, typically around -5.1 to -5.5 eV, is a crucial parameter that must be aligned with the work function of the anode (like Indium Tin Oxide, ITO) to ensure efficient hole injection into the device. researchgate.netossila.com
Organic/Organic Interface Modification
Modifying the interface between this compound (or its derivatives) and adjacent organic layers is a proven method to enhance device efficiency. This can be achieved by creating composite hole transport layers. For instance, a composite HTL using poly-TPD as a host matrix doped with 1,1-bis[4-[N,N'-bis(4-methylphenyl)amino]phenyl]cyclohexane (TAPC) has been shown to regulate charge injection and recombination dynamics in near-infrared perovskite light-emitting diodes (PeLEDs). researchgate.net The inclusion of TAPC modifies the properties of the HTL, and an optimized doping concentration led to a 34% improvement in external quantum efficiency compared to a device using a pure poly-TPD layer. researchgate.net This strategy effectively addresses the common issue of charge injection imbalance in such devices. researchgate.net
Impact of Interface Dynamics on Transport and Bulk Properties
A thinner 5 nm layer resulted in a current density that was 8.94 times higher than a 50 nm layer at a 10 V driving voltage. researchgate.netmdpi.com However, the current efficiency was significantly lower in the device with the thinner HTL (0.148 cd/A) compared to the one with the thicker layer (0.993 cd/A). researchgate.net This indicates that while a thinner layer facilitates higher current flow, a thicker layer promotes more balanced charge transport between holes and electrons, leading to more efficient light emission. researchgate.netmdpi.com This highlights the trade-off between current density and charge balance that must be managed through careful optimization of the HTL thickness to achieve both low operating voltage and high efficiency.
| TPD Thickness | Current Density (at 10V) | Current Efficiency (at 10V) |
| 5 nm | High (8.94x relative to 50 nm) | 0.148 cd/A |
| 50 nm | Low (Reference) | 0.993 cd/A |
Doping Effects in Organic Semiconductor Devices
Doping is a fundamental strategy to control the electronic properties of semiconductors by introducing a small number of impurities. This technique can increase charge carrier density and conductivity, and reduce charge injection barriers.
N-type and P-type Doping Strategies
This compound is an intrinsic hole-transporting material, which means it functions as a p-type semiconductor by facilitating the movement of positive charge carriers (holes). It is widely used in its undoped form as a hole transport layer. ossila.com
The available scientific literature does not extensively cover the specific extrinsic doping of this compound with either p-type or n-type molecular dopants to further enhance its conductivity or modify its electronic properties for device optimization. While general strategies for p-type and n-type doping of organic semiconductors are well-established to improve conductivity and device performance, specific studies detailing the application of these techniques to this compound are not prominent. rsc.org The primary application of this compound and its close derivatives remains as a highly efficient, intrinsically p-type hole transport material.
Impact on Charge Carrier Concentration and Mobility
While specific quantitative data for the hole mobility of the para-isomer (p-TPD) is scarce, extensive research has been conducted on the closely related meta-isomer, N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (m-TPD). Studies on m-TPD derivatives doped in polystyrene have been analyzed using the time-of-flight technique to determine hole mobilities and understand the effects of molecular structure on charge transport. These analyses typically evaluate energetic and positional disorder, which are key factors influencing charge carrier mobility. For instance, it has been observed that derivatives with larger molecular dipole moments tend to have increased energetic disorder, which can lead to lower charge carrier mobilities.
Influence on Device Efficiency and Stability
The use of this compound and its derivatives as the hole transport layer (HTL) significantly influences the efficiency and stability of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The primary role of the HTL is to ensure a balanced flow of charge carriers (holes and electrons) to the emissive layer, which is crucial for achieving high quantum efficiency.
In perovskite solar cells, the use of a TPD derivative as the HTL has been shown to yield high power conversion efficiencies (PCE). For example, devices using the related compound m-TPD as the HTL have achieved a champion PCE of 19.77%, which is superior to devices based on the more common PEDOT:PSS HTL (14.82%). This improvement is attributed to the TPD layer's ability to facilitate more efficient hole extraction from the perovskite layer, reducing energy loss at the interface and resulting in a higher open-circuit voltage (Voc) and fill factor (FF). aip.org
The thickness and concentration of the TPD layer are critical parameters for optimizing device performance. Optimized TPD solution concentrations can control the film thickness, which in turn affects the series resistance of the device. An overly thick HTL can increase series resistance and impede device performance. aip.org
Device stability is another critical aspect influenced by the HTL. TPD-based layers have demonstrated superior long-term stability compared to standard materials like PEDOT:PSS. Devices incorporating TPD have been shown to maintain their performance over extended periods, highlighting the material's robustness and suitability for durable electronic applications. aip.org The hydrophobic nature of the TPD film can also contribute to improved stability by protecting the active device layers from moisture. aip.org
Interactive Data Table: Performance of Perovskite Solar Cells with Different Hole Transport Layers
| Hole Transport Layer | Max Power Conversion Efficiency (PCE) | Short Circuit Current Density (Jsc) | Open Circuit Voltage (Voc) | Fill Factor (FF) |
| TPD (m-isomer) | 19.77% | 22.92 mA cm⁻² | 1.083 V | 80.1% |
| PEDOT:PSS | 14.82% | 21.19 mA cm⁻² | 0.90 V | 77.61% |
| Note: Data is for the meta-isomer (m-TPD) as a representative of the TPD class of materials. aip.org |
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| p-TPD | This compound |
| m-TPD | N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine |
| poly-TPD | poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
Stability and Degradation Mechanisms in Device Contexts
Photostability and Thermal Stability in Organic Devices
The stability of the hole transport layer (HTL) is a crucial factor for the durability of organic light-emitting diodes (OLEDs). The thermal stability of materials is often evaluated using thermogravimetric analysis (TGA), which determines the temperature at which a material begins to decompose, and differential scanning calorimetry (DSC), which can identify phase transitions such as the glass transition temperature (Tg). A high Tg is desirable as it indicates morphological stability at elevated operating temperatures.
Photostability, the ability of a material to resist degradation upon exposure to light, is another critical parameter. The energy from photons can lead to the breaking of chemical bonds and the formation of reactive species, ultimately degrading the material and diminishing device performance. Specific photodegradation quantum yields for N,N'-Di-p-tolylbenzidine are not extensively documented in the literature. However, the general class of triarylamines can be susceptible to photo-oxidation, particularly in the presence of oxygen and moisture.
Table 1: Comparative Thermal Properties of Selected Hole Transport Materials
| Compound | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Notes |
| This compound | Data not available | Data not available | Specific values are not widely reported in public literature. |
| N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) | ~60°C | Data varies | Prone to crystallization, which can limit device lifetime. |
| N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) | ~95°C | Data varies | A common HTL with better morphological stability than TPD. |
| N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine (TPTE) | Melting Point: 241°C | Onset at 410°C | Exhibits high thermal resilience. |
Note: The data in this table is compiled from various sources for comparative purposes. The absence of specific data for this compound highlights a gap in the publicly available research literature.
Oxidative Degradation Pathways and Mechanisms (e.g., N-oxide formation)
Oxidative degradation is a significant factor limiting the lifetime of organic electronic devices. For triarylamine-based hole transport materials like this compound, the nitrogen atom is susceptible to oxidation. This can occur through reactions with reactive oxygen species that may be present as impurities or ingress from the atmosphere.
A plausible degradation pathway involves the oxidation of the tertiary amine nitrogen to form an N-oxide. While direct experimental evidence for N-oxide formation in this compound within an OLED is not extensively detailed in the literature, this mechanism is a known degradation route for other organic molecules containing tertiary amines. The formation of N-oxides can disrupt the electronic properties of the molecule, acting as charge traps and quenching excitons, thereby reducing the efficiency and lifetime of the device.
Other potential oxidative degradation pathways could involve reactions at the aromatic rings, particularly if initiated by photo-oxidation. This can lead to the formation of quinone-like structures or other oxidized species, which can also impair the hole-transporting properties of the material. The presence of moisture can exacerbate these degradation processes.
Table 2: Potential Oxidative Degradation Products of this compound
| Degradation Pathway | Potential Product(s) | Impact on Device Performance |
| N-Oxidation | This compound-N-oxide or N,N'-dioxide | Introduction of charge trapping sites, disruption of charge transport, and quenching of emissive states. |
| Ring Oxidation | Formation of quinone-like structures or other oxidized aromatic species. | Alteration of the HOMO level, reduction in hole mobility, and potential for creating non-radiative recombination centers. |
| Polymerization | Cross-linking or polymerization of molecules initiated by radical species. | Increased film resistance, formation of morphological defects, and compromised charge injection/transport. |
Note: The products listed are based on general chemical principles of triarylamine degradation and have not all been definitively identified in aged devices containing this compound.
Strategies for Enhancing Device Longevity
Improving the operational lifetime of devices utilizing this compound and other organic materials is a key area of research. Several strategies can be employed to mitigate the degradation mechanisms discussed above.
One effective approach is the encapsulation of the device to prevent the ingress of oxygen and moisture, which are key contributors to oxidative degradation. Advanced encapsulation techniques, including thin-film encapsulation and the use of getter materials, can significantly extend device lifetime.
Material-centric strategies focus on modifying the chemical structure of the hole transport material or the surrounding layers. For the HTL, this can involve:
Increasing Hydrophobicity: Introducing hydrophobic groups into the molecular structure of the HTL can help to repel moisture from the sensitive organic layers.
Improving Morphological Stability: Designing molecules with higher glass transition temperatures and reduced tendencies for crystallization can prevent the formation of grain boundaries that can act as pathways for current leakage and degradation.
Gelation of the HTL: The introduction of additives that induce gelation of the hole transport layer can help to immobilize dopants, such as lithium salts, preventing their aggregation which can be detrimental to long-term stability.
Device architecture can also be optimized to enhance longevity. This includes the incorporation of charge-blocking layers to confine charge recombination to the emissive layer and prevent excitons from reaching and degrading the more sensitive transport layers. Furthermore, managing the heat generated during device operation through effective thermal management can slow down thermally activated degradation processes.
Table 3: Overview of Strategies to Enhance Device Longevity
| Strategy | Mechanism of Improvement | Examples/Methods |
| Encapsulation | Prevents ingress of atmospheric oxygen and water, which are primary drivers of oxidative degradation. | Thin-film encapsulation (TFE), glass or metal lid with desiccant. |
| Material Modification | Enhances the intrinsic stability of the hole transport material. | Synthesis of derivatives with higher Tg, incorporation of hydrophobic moieties, use of cross-linkable HTLs. |
| HTL Additives | Improves the morphology and stability of the hole transport layer. | Use of gel-forming additives to prevent dopant aggregation and improve film compactness. |
| Device Engineering | Reduces stress on the organic layers and confines charge recombination. | Inclusion of electron- and hole-blocking layers, optimization of layer thicknesses, thermal management solutions. |
| Interfacial Engineering | Improves charge injection and extraction, reducing charge accumulation and associated degradation at interfaces. | Surface treatment of electrodes, use of buffer layers. |
Advanced Sensing Applications of N,n Di P Tolylbenzidine Derivatives
Chemo/Biosensing Platforms
The development of robust and sensitive chemo/biosensing platforms is crucial for environmental monitoring and industrial process control. Derivatives of N,N'-Di-p-tolylbenzidine have been successfully incorporated into novel sensing materials, particularly in the form of conjugated hyper-crosslinked polymers (HCPs). These three-dimensional networks offer high stability, large surface areas, and tunable porosity, which are advantageous for sensing applications.
A notable example involves the use of N,N'-diphenyl-N,N'-di(m-tolyl)benzidine, a derivative of this compound, as a fundamental building block in the synthesis of HCPs. nih.gov These polymers are fabricated through a one-step Friedel-Crafts arylation reaction, where the benzidine (B372746) derivative is crosslinked with another aromatic compound, such as p-dimethoxybenzene. nih.gov This process results in a rigid, porous structure with an extended conjugated system, which is key to its sensing capabilities. The resulting platforms have demonstrated significant potential for detecting environmental pollutants. nih.gov
The table below summarizes the key features of a chemo/biosensing platform based on a derivative of this compound.
| Platform Component | Polymer Type | Synthesis Method | Key Features | Target Analytes |
| N,N'-diphenyl-N,N'-di(m-tolyl)benzidine | Conjugated Hyper-crosslinked Polymer (HCP) | Friedel-Crafts arylation | High stability, Large surface area, Porous 3D network | 2,4-dinitrophenol (B41442), Iodine |
Fluorescent Sensing Mechanisms
The inherent luminescence of this compound derivatives is a key attribute for their use in fluorescent sensing. The extended π-conjugation in these molecules leads to strong fluorescence emission upon excitation. This fluorescence can be selectively quenched or enhanced in the presence of specific analytes, forming the basis of the sensing mechanism.
In the case of the aforementioned HCPs, the detection of analytes such as 2,4-dinitrophenol (DNP) and iodine is achieved through fluorescence quenching. nih.gov The sensing mechanism is governed by a combination of photo-induced electron transfer (PET) and resonance energy transfer (RET). nih.gov When the fluorescent polymer interacts with an electron-deficient analyte like DNP, an excited-state electron from the polymer can be transferred to the analyte, leading to a non-emissive state and thus quenching the fluorescence.
Similarly, the interaction with iodine also results in fluorescence quenching. The fully conjugated structure and the three-dimensional aryl network of the polymer facilitate these energy transfer processes, making the material a highly sensitive fluorescent sensor. nih.gov
Adsorption and Detection of Chemical Species
Research has shown that HCPs synthesized with N,N'-diphenyl-N,N'-di(m-tolyl)benzidine exhibit remarkable capabilities for iodine adsorption. nih.gov The high iodine adsorption is attributed to chemical adsorption processes facilitated by the polymer's structure. nih.gov This strong interaction not only allows for the efficient capture of iodine but also contributes to the sensitivity of the fluorescent detection method.
The following table presents the adsorption performance of a polymer derived from an this compound derivative for a specific chemical species.
| Polymer System | Target Species | Adsorption Capacity (g·g⁻¹) | Underlying Mechanism |
| DPDB-DMB HCP | Iodine (I₂) | 3.56 | Chemical adsorption |
Future Research Directions and Emerging Applications
Novel Derivatization for Tailored Optoelectronic Properties
The core structure of N,N'-Di-p-tolylbenzidine serves as a versatile scaffold for chemical modification, enabling the fine-tuning of its electronic and physical properties. A key future research direction lies in the strategic derivatization of this molecule to achieve properties tailored for specific optoelectronic applications. By introducing various functional groups to the tolyl or benzidine (B372746) moieties, researchers can manipulate the frontier molecular orbital energy levels (HOMO and LUMO), influencing charge injection/extraction barriers and the optical bandgap.
For instance, the incorporation of electron-donating or electron-withdrawing groups can systematically alter the ionization potential and electron affinity. This approach is crucial for optimizing the performance of materials in Organic Light-Emitting Diodes (OLEDs), where precise energy level alignment with adjacent layers is necessary for efficient charge transport and recombination. nih.gov The synthesis of novel derivatives, such as those incorporating carbazole (B46965) or triphenylamine (B166846) moieties, has shown promise in enhancing the thermal and morphological stability of hole-transporting materials (HTMs), leading to more durable and efficient OLED devices. mdpi.com
Moreover, derivatization can be employed to control the intermolecular interactions and solid-state packing of the molecules. Attaching bulky side groups can prevent undesirable crystallization and promote the formation of stable amorphous films, a critical factor for the longevity of organic electronic devices. Conversely, strategic placement of functional groups can encourage specific π-π stacking arrangements, which can enhance charge mobility in applications like Organic Field-Effect Transistors (OFETs). mdpi.com The goal is to create a library of this compound derivatives with a spectrum of optoelectronic properties, allowing for the selection of the ideal material for a given application.
A summary of strategies for tailoring optoelectronic properties through derivatization is presented below:
| Derivatization Strategy | Target Property | Potential Application |
| Introduction of electron-donating/withdrawing groups | Tuning of HOMO/LUMO energy levels | Optimized charge injection in OLEDs and Perovskite Solar Cells |
| Attachment of bulky side chains | Enhanced morphological stability (amorphous films) | Increased lifetime and stability of organic electronic devices |
| Conjugation with other aromatic systems (e.g., carbazole, pyrene) | Modified emission characteristics and charge transport | Novel emissive materials and improved hole-transporting layers |
| Halogenation | Lowered LUMO energy levels for air-stable electron transport | N-type organic semiconductors for OFETs |
Integration into Next-Generation Organic Electronic Systems
The promising properties of this compound and its derivatives make them prime candidates for integration into a variety of next-generation organic electronic systems, moving beyond their traditional use as hole-transporting layers in OLEDs.
Perovskite Solar Cells (PSCs): A significant emerging application is in the field of perovskite solar cells. Derivatives like poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine (polyTPD) are being explored as interfacial passivation layers. nih.gov These molecules can reduce defect states at the interface between the perovskite light-absorbing layer and the hole-transporting layer, which is a critical factor in improving both the efficiency and long-term stability of the solar cells. nih.gov The hydrophobic nature of polyTPD can also help to protect the sensitive perovskite layer from moisture-induced degradation. nih.gov Furthermore, composite hole transport layers that blend a poly-TPD matrix with other organic semiconductors are being investigated to optimize charge extraction and balance charge injection in near-infrared perovskite light-emitting diodes (PeLEDs). researchgate.net
Organic Field-Effect Transistors (OFETs): The charge-carrying capabilities of this compound derivatives are also being harnessed for OFETs. By modifying the molecular structure to promote ordered packing in thin films, researchers aim to enhance the charge carrier mobility. While traditionally known as p-type (hole-transporting) materials, derivatization could potentially lead to n-type or ambipolar transport characteristics, broadening their applicability in complementary logic circuits. researchgate.netcityu.edu.hk
The table below highlights the performance of devices incorporating derivatives of the benzidine core structure:
| Device Type | Derivative Used | Key Performance Metric |
| Perovskite Solar Cell | poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine (polyTPD) | Stabilized efficiency exceeding 21% and retention of 91% of initial efficiency after 300h at 80% relative humidity. nih.gov |
| Flexible Near-Infrared PeLED | Poly-TPD / TAPC composite Hole Transport Layer | 34% enhancement in external quantum efficiency (EQE) compared to pristine poly-TPD. researchgate.net |
Advanced Computational Modeling for Predictive Material Design
The trial-and-error approach to synthesizing and testing new organic materials is time-consuming and resource-intensive. Advanced computational modeling has emerged as an indispensable tool for accelerating the discovery and design of novel this compound derivatives with desired properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum chemical methods used to predict the geometric and electronic structure of molecules. researchgate.netkisti.re.kr These calculations can provide valuable insights into key parameters such as HOMO/LUMO energy levels, ionization potentials, electron affinities, and absorption/emission spectra before a molecule is ever synthesized in the lab. unime.it This predictive capability allows researchers to screen large virtual libraries of potential derivatives and identify the most promising candidates for a specific application.
Furthermore, computational models can elucidate the relationship between molecular conformation and material properties. For instance, DFT calculations have been used to study the various stable conformers of benzidine derivatives in the amorphous state. researchgate.net Understanding how factors like torsion angles between the aromatic units affect intermolecular electronic coupling is crucial for designing materials with improved carrier transport properties. researchgate.net Molecular dynamics simulations can also be employed to predict the morphology of thin films, offering a deeper understanding of how processing conditions might influence device performance. By combining computational predictions with experimental validation, a more rational and efficient approach to material design can be achieved, paving the way for the next generation of high-performance organic electronic materials based on the this compound framework.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N'-Di-p-tolylbenzidine, and how do reaction conditions influence product purity?
- Methodology :
- Ullmann Coupling : Reacting p-toluidine with p-iodobiphenyl under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous toluene at 110–120°C for 24–48 hours. Purification via sublimation (>99% purity) or column chromatography (>97% purity) .
- Oxidative Coupling : Using copper(I) iodide or FeCl₃ as catalysts in dipolar aprotic solvents (e.g., DMF). Reaction time and temperature (80–120°C) significantly affect yield and purity .
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm substitution patterns and aromatic proton integration (e.g., δ 2.3 ppm for methyl groups in p-tolyl substituents) .
- HPLC-MS : Assess purity (>99% sublimed grade) and detect trace byproducts (e.g., incomplete coupling intermediates) .
- Elemental Analysis : Validate molecular formula (C₃₈H₃₂N₂) and stoichiometry .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to achieve high yields in cross-coupling reactions?
- Experimental Design :
- Catalyst Screening : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to minimize side reactions. Evidence suggests Pd(PPh₃)₄ improves regioselectivity .
- Solvent Optimization : Test polar solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and byproduct formation .
- Yield Maximization : Use excess p-toluidine (1.2–1.5 eq) to drive coupling efficiency, with yields typically 65–85% .
Q. What methodologies are employed to analyze the charge transport properties of this compound in organic electronic devices?
- Advanced Techniques :
- Cyclic Voltammetry (CV) : Measure HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV for hole transport in OLEDs) .
- Time-of-Flight (TOF) : Quantify hole mobility (µh ≈ 10⁻⁴ cm²/V·s) under varying electric fields .
- Impedance Spectroscopy : Characterize interfacial charge injection efficiency in device architectures .
Q. How should contradictions in reported thermal stability data (e.g., melting points) be resolved?
- Contradiction Analysis :
- Sample Purity : Sublimed samples (melting point 231–233°C) vs. unsublimed (165–169°C) show variance due to residual solvents/byproducts .
- Differential Scanning Calorimetry (DSC) : Use heating rates ≤5°C/min to avoid decomposition artifacts. Reported Tm discrepancies often arise from polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
